7-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
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Overview
Description
7-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, with a methyl group at the 7-position and a trifluoromethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves multicomponent reactions. One efficient method includes the reaction of hydrazine hydrate with 2-(arylhydrazono)malononitrile and β-diketones in the presence of p-toluenesulphonic acid under solvent-free conditions . This method is advantageous due to its mild conditions, atom economy, practical simplicity, shorter reaction times, and avoidance of multi-step procedures.
Industrial Production Methods
For industrial-scale production, the process may be optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl or trifluoromethyl positions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as N-bromosuccinimide for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 7-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other biomedical applications.
Medicine
In medicine, derivatives of this compound have shown promise as anticancer agents. Studies have demonstrated their cytotoxic effects against various cancer cell lines, making them potential candidates for further development as therapeutic agents .
Industry
In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 7-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
7-Aryl-5-methyl-2-amino-3-(4′-arylazo)-pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in the substituents attached to the pyrazole and pyrimidine rings.
5-Aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines:
Uniqueness
The presence of both a methyl and a trifluoromethyl group in 7-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine makes it unique compared to other similar compounds. These groups contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H10F3N3 |
---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
7-methyl-2-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C8H10F3N3/c1-5-2-3-12-7-4-6(8(9,10)11)13-14(5)7/h4-5,12H,2-3H2,1H3 |
InChI Key |
DYIHHCQJANIMMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNC2=CC(=NN12)C(F)(F)F |
Origin of Product |
United States |
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